N-(4-Fluorobenzyl)-3,4-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,4-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-8-7-13(9-15(14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRLHCVROKZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Trajectories of N Substituted Anilines and Fluorinated Benzyl Amine Derivatives
Historical Context in Organic Synthesis
The synthesis of N-substituted anilines has a rich history in organic chemistry. Early methods often involved the direct alkylation of anilines. More contemporary approaches, such as the Buchwald-Hartwig amination, have provided more efficient and versatile routes to these compounds. Another notable method is the Smiles rearrangement, which allows for the synthesis of N-alkyl anilines from phenols. These synthetic advancements have made a wide range of N-substituted anilines readily accessible for further investigation and application. acs.orgbeilstein-journals.org
The synthesis of the 3,4-dimethoxyaniline (B48930) precursor can be achieved through the reduction of 3,4-dimethoxynitrobenzene (B134838) using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon. google.com
Emerging Research Areas and Potential for Chemical Innovation
While specific research on this compound is not extensively documented in publicly available literature, the combination of its structural motifs suggests significant potential for innovation in several areas.
The presence of the fluorobenzyl group points towards applications in medicinal chemistry . The strategic placement of fluorine can enhance drug-like properties, and therefore, this compound could serve as a scaffold for the development of new therapeutic agents. nih.govethernet.edu.et The dimethoxyaniline core is also a common feature in biologically active molecules, further supporting its potential in drug discovery. mdpi.commdpi.com
In the realm of materials science , aromatic amines are precursors to conductive polymers and other functional materials. The specific electronic properties imparted by the fluoro and dimethoxy substituents could be exploited in the design of novel organic electronic materials.
The predicted biological activities for a structurally related compound, 4-(3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, include potential as an inhibitor of various enzymes and as an anti-inflammatory, antiviral, antitumor, and antifungal agent, suggesting that this compound and its derivatives could also exhibit a range of biological activities. researchgate.net
Future research will likely focus on the development of efficient synthetic routes to this compound, a thorough investigation of its physicochemical properties, and exploration of its utility as a building block in the synthesis of more complex molecules with potential applications in medicine and materials science.
Direct N-Alkylation Approaches
Direct N-alkylation represents a fundamental and widely used method for forming the C-N bond in N-substituted anilines. This approach involves the reaction of an aniline (B41778) with an alkylating agent.
Reaction of 3,4-Dimethoxyaniline with 4-Fluorobenzyl Halides
The most straightforward synthesis of this compound involves the direct N-alkylation of 3,4-dimethoxyaniline with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or chloride. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide ion.
Reagents and Solvent Systems
The success of the N-alkylation reaction is highly dependent on the appropriate choice of reagents and the solvent system.
Bases: A base is typically required to deprotonate the aniline's amino group, thereby increasing its nucleophilicity. Common bases for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) and hydroxides such as sodium hydroxide (B78521) (NaOH). researchgate.net The choice of base can influence the reaction rate and selectivity, particularly in preventing over-alkylation, which leads to the formation of tertiary amines.
Solvents: The reaction is generally carried out in organic solvents that can dissolve the reactants. Dichloromethane and toluene (B28343) are common choices. rsc.org Acetonitrile is another effective solvent, often used in combination with solid bases like cesium fluoride (B91410) on celite. researchgate.net The use of ionic liquids as solvents has also been explored as a greener alternative to volatile organic compounds.
Reaction Conditions: To drive the reaction to completion, heating under reflux is frequently employed. The specific temperature depends on the boiling point of the chosen solvent. google.com For instance, reactions in toluene are often heated to 80-140 °C. rsc.orgnih.gov
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield of the desired N-monoalkylated product and minimizing side reactions. Key factors include the stoichiometry of reactants, choice of base and solvent, temperature, and reaction time.
Strategies to enhance yield include the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a metal catalyst. nih.gov This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction to the secondary amine. nih.gov This approach is considered environmentally benign as its only byproduct is water. nih.gov While the specific outline focuses on halides, this represents a key enhancement strategy for N-alkylation.
The following table illustrates how reaction parameters can be varied to optimize the N-alkylation of anilines.
Interactive Data Table: Optimization of Aniline N-Alkylation
| Parameter | Variation | Effect on Yield/Selectivity | Rationale |
| Base | Weak (e.g., K₂CO₃) vs. Strong (e.g., KOtBu) | Stronger bases can increase reaction rates but may also promote undesired side reactions like elimination or over-alkylation. rsc.org | The base's strength determines the extent of aniline deprotonation, influencing its nucleophilicity. |
| Solvent | Polar Aprotic (e.g., Acetonitrile) vs. Nonpolar (e.g., Toluene) | Solvent polarity affects the solubility of reactants and the stability of charged intermediates, influencing the reaction rate. rsc.org | The choice of solvent can dictate the required reaction temperature and may influence catalyst activity. |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase the reaction rate but can lead to decomposition or side products. nih.gov | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Catalyst | None vs. Metal Catalyst (e.g., Iridium, Manganese) | Metal catalysts enable the use of alcohols as alkylating agents, improving atom economy and generating water as the sole byproduct. nih.govorganic-chemistry.org | The "borrowing hydrogen" mechanism requires a catalyst to facilitate the oxidation-condensation-reduction cascade. |
Advanced Synthetic Strategies for N-Substituted Anilines
Beyond direct alkylation, a variety of advanced synthetic strategies have been developed for the synthesis of N-substituted anilines and their analogs, offering access to a wider range of molecular diversity.
Catalytic Approaches
Transition metal catalysis has revolutionized the synthesis of complex amines, providing efficient and selective routes.
Copper-Catalyzed Domino Rearrangements: Copper catalysts can facilitate domino reactions, where a series of intramolecular rearrangements occur in a single pot to produce multisubstituted anilines. bohrium.comresearchgate.net For example, cationic N-heterocyclic carbene-copper catalysts can promote a domino rsc.orgrsc.org/ rsc.orgrsc.org-rearrangement of N-methoxyanilines to yield highly substituted ortho-anisidines. bohrium.com These complex cascades allow for the precise arrangement of multiple functional groups on the aromatic ring. bohrium.com Copper catalysts are also used in three-component coupling reactions, for instance, between 2-ethynylanilines, secondary amines, and aldehydes to form 2-(aminomethyl)indoles. organic-chemistry.org
Gold-Catalyzed Three-Component Reactions: Cationic gold(I) catalysts are highly effective in activating alkynes towards nucleophilic attack. rsc.org This property is exploited in three-component reactions where an alkyne, an aldehyde, and an amine are combined in a single step to generate functionalized propargylamines or other substituted anilines. rsc.orgresearchgate.net This modular approach allows for significant diversity in the final products. rsc.org The reaction proceeds through a domino process involving pyrrole (B145914) synthesis followed by a Diels-Alder reaction. rsc.org
Table: Comparison of Advanced Catalytic Methods
| Catalytic Method | Metal Catalyst | Key Reaction Type | Advantages |
| Domino Rearrangement | Copper (Cu) | Intramolecular Rearrangement Cascade | Builds complex substitution patterns efficiently. bohrium.comresearchgate.net |
| Three-Component Reaction | Gold (Au) | Intermolecular Coupling/Annulation | High atom economy, modular, access to diverse structures. rsc.orgresearchgate.net |
Metal- and Additive-Free Syntheses for Meta-Substituted Anilines
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals and other additives to improve the environmental footprint of chemical synthesis. rsc.orgrsc.org Several metal-free, three-component reactions have been reported for the de novo synthesis of anilines, particularly those with meta-substitution patterns that are difficult to access through classical electrophilic aromatic substitution. rsc.orgnih.gov
One such strategy involves the reaction of α,β-unsaturated carbonyl compounds (like methylvinyl ketones) with N-acylpyridinium salts and various amines. rsc.org This approach provides access to anilines with uncommon substitution patterns. rsc.org Another facile method is the three-component cyclo-condensation/aromatization of in situ generated imines (from acetone (B3395972) and an amine) with 1,3-diketones. bohrium.combeilstein-journals.org These reactions proceed under mild conditions and offer a straightforward protocol for generating libraries of meta-substituted anilines for applications in medicinal chemistry and materials science. rsc.orgbohrium.com
Synthesis of Multi-substituted Aniline Derivatives
The synthesis of multi-substituted aniline derivatives, including this compound, frequently employs the reductive amination process. organic-chemistry.orgrsc.org This powerful method facilitates the formation of carbon-nitrogen bonds and is widely used for the N-alkylation of amines. organic-chemistry.org The reaction typically proceeds in a one-pot or stepwise manner, beginning with the reaction between an amine and a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the specific synthesis of this compound, the reaction would involve 3,4-dimethoxyaniline and 4-fluorobenzaldehyde.
Table 1: Reagents and Conditions for Reductive Amination
| Reactant A | Reactant B | Reducing Agent / Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Primary/Secondary Amine | Aldehyde/Ketone | Sodium Triacetoxyborohydride (B8407120) | 1,2-Dichloroethane (DCE) | Mild and selective, does not reduce aldehydes/ketones. |
| Aniline | Aldehyde | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Not specified | Efficient catalytic system for secondary and tertiary amines. organic-chemistry.org |
| Primary/Secondary Amine | Aldehyde/Ketone | Sodium Borohydride / Acetic Acid | Diethyl ether | A simple and efficient system generating sodium triacetoxyborohydride in situ. |
| Primary/Secondary Amine | Aldehyde/Ketone | Sodium Borohydride | 2,2,2-Trifluoroethanol | Convenient procedure without a catalyst; solvent is reusable. organic-chemistry.org |
| 3,4-Dimethoxyaniline | 4-Fluorobenzaldehyde | Various (e.g., NaBH(OAc)₃) | Various (e.g., DCE, THF) | Direct synthesis route to this compound. |
Purification and Isolation Techniques in Synthetic Procedures
Following the synthesis of this compound or its analogs, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. acs.org The selection of an appropriate purification strategy is critical for obtaining the target compound with a high degree of purity. The most common techniques for solid organic compounds are recrystallization and column chromatography. researchgate.netcram.comlibretexts.org
Recrystallization Methodologies
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility. libretexts.org The principle relies on the fact that the solubility of most solids in a given solvent increases with temperature. libretexts.org
The general procedure involves:
Solvent Selection : An ideal solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Dissolution : The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Filtration (optional) : If insoluble impurities are present, a hot gravity filtration is performed.
Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of crystals.
Isolation : The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. libretexts.org
The purity of the recrystallized product can be assessed by techniques such as melting point determination. cram.com
Table 2: Criteria for Recrystallization Solvent Selection
| Criterion | Description |
|---|---|
| Solubility Profile | The compound should have high solubility at high temperatures and low solubility at low temperatures. |
| Impurity Solubility | Impurities should be either very soluble or insoluble in the solvent at all temperatures. |
| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals. |
| Reactivity | The solvent must be chemically inert and not react with the compound being purified. |
Column Chromatography Applications
Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. acs.orgresearchgate.net
For the purification of aniline derivatives, silica (B1680970) gel is a common stationary phase. However, because anilines are basic compounds, they can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. researchgate.net This interaction can lead to poor separation, characterized by tailing or streaking of the compound's band on the column. researchgate.net
To mitigate this issue, several strategies can be employed:
Addition of a Base : A small amount of a competing amine, such as triethylamine (B128534) (TEA) or pyridine, is often added to the mobile phase (eluent). This additive neutralizes the acidic sites on the silica, allowing the aniline derivative to travel through the column more effectively. researchgate.netbiotage.com
Alternative Stationary Phases : Instead of silica, a more neutral or basic stationary phase like alumina (B75360) can be used. Amine-functionalized silica is another option that reduces the unwanted acid-base interactions. biotage.com
The separation process is typically monitored using Thin-Layer Chromatography (TLC) to select an appropriate solvent system (mobile phase) that provides optimal separation between the desired product and impurities. researchgate.net
Table 3: Common Setups for Column Chromatography of Aniline Derivatives
| Stationary Phase | Common Mobile Phase (Eluent) | Modifier | Purpose of Modifier |
|---|---|---|---|
| Silica Gel (SiO₂) | Hexane/Ethyl Acetate | Triethylamine (~0.1-1%) | Neutralizes acidic silanol groups to prevent peak tailing. biotage.com |
| Silica Gel (SiO₂) | Dichloromethane/Methanol | Ammonia | Acts as a competing base to improve elution of basic compounds. biotage.com |
| Alumina (Al₂O₃) | Hexane/Ethyl Acetate | None | Less acidic than silica, can be a better choice for basic compounds. |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | None | Stationary phase is chemically modified to be more compatible with basic analytes. biotage.com |
Chemical Reactivity and Mechanistic Investigations of N 4 Fluorobenzyl 3,4 Dimethoxyaniline
Reactivity of the Dimethoxyaniline Moiety
The 3,4-dimethoxyaniline (B48930) portion of the molecule is a highly activated aromatic system. The presence of three electron-donating groups—the secondary amine and two methoxy (B1213986) groups—significantly increases the electron density of the benzene (B151609) ring, making it highly susceptible to attack by electrophiles.
The amino group (-NHR) is a powerful activating group, and the two methoxy groups (-OCH₃) also contribute to the high electron density of the ring through resonance. byjus.com These groups direct incoming electrophiles to the ortho and para positions relative to themselves. byjus.com In the case of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline, the positions available for substitution are C2, C5, and C6.
The C5 position is para to the amine and ortho to the C4-methoxy group. The C2 position is ortho to the amine and the C3-methoxy group. The C6 position is ortho to the amine. Due to the strong activating and directing influence of these groups, electrophilic aromatic substitution (SₑAr) reactions are expected to proceed readily, often under mild conditions. wikipedia.org The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance playing a role in selectivity.
| Reaction Type | Typical Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂ in H₂O | Br⁺ | Substitution at C2, C5, and/or C6 positions |
| Nitration | HNO₃/H₂SO₄ (dilute, low temp) | NO₂⁺ | Nitro group addition at C2, C5, or C6 |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Sulfonic acid group addition, likely forming a zwitterionic sulfanilic acid-type product byjus.com |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ | Alkylation at less sterically hindered positions (C5, C6) |
The electron-rich dimethoxyaniline ring, which is structurally related to a hydroquinone (B1673460) dimethyl ether, is susceptible to oxidation. Strong oxidizing agents can convert the dimethoxybenzene ring into a quinone. The oxidation of catechols and related structures to ortho-quinones is a well-documented process. nih.gov In this molecule, oxidation would likely target the 3- and 4-positions, which bear the methoxy groups.
The reaction with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium would likely proceed via the removal of the methyl groups followed by oxidation of the resulting diol to an ortho-quinone. This transformation involves the loss of aromaticity and the formation of a highly reactive dicarbonyl species. The oxidation of substituted anilines can also lead to the formation of complex products, including quinone imines and phenazines, depending on the specific oxidant and reaction conditions. csu.edu.aursc.org
| Oxidizing Agent | Reaction Conditions | Potential Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic, heat | N-(4-Fluorobenzyl)-1,2-benzoquinone-4-amine derivative | Reaction involves demethylation and subsequent oxidation of the aromatic ring. |
| Chromium Trioxide (CrO₃) | Acidic (e.g., H₂SO₄) | Ortho-quinone derivative | A strong oxidizing agent capable of converting the activated ring to a quinone. |
| Silver(I) oxide (Ag₂O) | Neutral/Alkaline | Quinone imines, Azobenzenes | Oxidation may also involve the amine nitrogen, leading to coupled products. rsc.org |
Reactivity of the Fluorobenzyl Moiety
The fluorobenzyl portion of the molecule is generally less reactive than the dimethoxyaniline ring. The fluorine atom is attached to an aromatic ring that lacks strong electron-withdrawing groups, which influences its susceptibility to substitution.
Nucleophilic aromatic substitution (SₙAr) is a primary pathway for replacing a halogen on an aromatic ring. However, this reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com
The fluorobenzyl moiety in this compound lacks such activating groups. The ring is electronically neutral, making it a poor substrate for the addition-elimination SₙAr mechanism. Although fluorine's high electronegativity is effective at stabilizing the intermediate complex once formed, the initial attack by a nucleophile is energetically unfavorable without electronic activation. stackexchange.com Consequently, displacing the fluorine atom with a nucleophile would require harsh reaction conditions, and other reaction pathways might compete.
| Substrate | Activating Groups | Reactivity toward SₙAr | Reason |
|---|---|---|---|
| This compound | None on the fluorinated ring | Very Low | The aromatic ring is not electron-deficient, making nucleophilic attack unfavorable. nih.gov |
| 1-Fluoro-2,4-dinitrobenzene | Two -NO₂ groups (ortho and para) | High | Strong electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com |
Reactivity of the Amine Nitrogen
The secondary amine nitrogen is a site of nucleophilicity and is susceptible to oxidation reactions.
As a secondary amine, the nitrogen atom in this compound can be readily oxidized. A characteristic reaction of secondary amines is their conversion to N-nitrosoamines upon treatment with nitrosating agents. researchgate.net This reaction typically occurs in the presence of nitrous acid (HNO₂), which can be generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. baranlab.org The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine nitrogen to form the N-nitroso derivative. rsc.org
Other oxidizing agents can lead to different products. For example, oxidation with reagents like hydrogen peroxide or peroxyacids can be complex, but may lead to nitroxide radicals or, under more forceful conditions, cleavage of the C-N bonds. mdpi.comlibretexts.org
| Reagent(s) | Reactive Species | Product Type | General Mechanism |
|---|---|---|---|
| NaNO₂ / HCl | NO⁺ (Nitrosonium ion) | N-Nitrosoamine | Electrophilic attack by NO⁺ on the amine nitrogen. researchgate.netbaranlab.org |
| Hydrogen Peroxide (H₂O₂) | Oxygen atom transfer | Nitroxide radical / Hydroxylamine derivative | Oxidation of the nitrogen lone pair. libretexts.org |
| Peroxyacids (e.g., m-CPBA) | Oxygen atom transfer | Nitroxide radical | Similar to oxidation with H₂O₂. mdpi.com |
Coupling Reactions with Electrophiles or Nucleophiles
Currently, there is a lack of published research detailing the coupling reactions of this compound with either electrophiles or nucleophiles. The electron-rich nature of the 3,4-dimethoxyaniline ring suggests a propensity to engage with electrophilic partners. The methoxy groups are strong activating groups, directing electrophilic aromatic substitution to the positions ortho and para to them. However, the secondary amine linkage introduces complexity, as the nitrogen atom itself can act as a nucleophilic center.
Conversely, reactions with nucleophiles would likely require activation of the aromatic rings, a scenario for which no documented examples involving this compound exist. Without experimental studies, any discussion of specific coupling partners, reaction conditions, or product outcomes would be purely speculative.
A summary of the current void in research is presented in the table below:
| Reaction Type | Reactant Class | Documented Examples for this compound |
| Coupling Reaction | Electrophiles | No Data Available |
| Coupling Reaction | Nucleophiles | No Data Available |
Investigating Reaction Pathways and Intermediate Formation
The investigation of reaction pathways and the isolation or characterization of intermediates are fundamental to understanding chemical reactivity. For this compound, this area of study is also undeveloped. Mechanistic investigations, which might employ techniques such as kinetic studies, isotopic labeling, or computational modeling, have not been reported for this compound.
Therefore, there is no scientific basis upon which to discuss the formation of specific intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution or sigma complexes in electrophilic aromatic substitution, in the context of this compound. The potential for side reactions, rearrangements, or the influence of the fluorobenzyl group on the reactivity of the dimethoxyaniline system are all open questions that await empirical investigation.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H NMR) and Carbon-¹³ (¹³C NMR) Chemical Shift Analysis
Proton and Carbon-13 NMR spectroscopies are fundamental techniques for characterizing organic molecules. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each unique proton and carbon atom in the structure of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline.
Detailed experimental ¹H and ¹³C NMR data for this compound were not available in the public scientific literature searched for this article. For a complete analysis, the acquisition of experimental spectra would be necessary. The expected signals in the ¹H NMR spectrum would include distinct resonances for the aromatic protons on both the fluorobenzyl and dimethoxyaniline rings, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and singlets for the two methoxy (B1213986) (-OCH₃) groups. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, including the aromatic carbons, the benzylic carbon, and the methoxy carbons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (Fluorobenzyl) | 7.20-7.40 | Multiplet |
| Aromatic CH (Fluorobenzyl) | 6.95-7.15 | Multiplet |
| Aromatic CH (Dimethoxyaniline) | 6.10-6.80 | Multiplet |
| Methylene (-CH₂-) | ~4.25 | Singlet |
| Methoxy (-OCH₃) | ~3.85 | Singlet |
| Methoxy (-OCH₃) | ~3.80 | Singlet |
| Amine (-NH-) | Variable | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary C (C-F) | 160-164 (d, ¹JCF) |
| Quaternary C (C-O) | 140-150 |
| Quaternary C (C-N) | 135-145 |
| Aromatic CH | 110-130 |
| Methoxy (-OCH₃) | 55-57 |
| Methylene (-CH₂-) | ~48 |
Note: The predicted values are estimates and may differ from experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)
To further confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the same spin system, helping to assign the aromatic protons on each ring by showing correlations between adjacent protons.
Total Correlation Spectroscopy (TOCSY): TOCSY would be used to identify all protons within a coupled spin system, which is particularly useful for assigning the protons of the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For this compound, it would show correlations between the benzylic methylene protons and the protons on both aromatic rings, confirming their connectivity.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Experimental IR data for this compound was not found in the reviewed literature. A hypothetical IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Secondary Amine) | 3300-3500 | Medium-Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic, -CH₂- & -OCH₃) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |
| C-N Stretch | 1250-1350 | Medium |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Strong |
| C-F Stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with a high degree of confidence.
While specific experimental HRMS data for this compound was not located, the theoretical exact mass can be calculated based on its molecular formula, C₁₅H₁₆FNO₂. This calculated value would be compared to the experimentally determined mass to confirm the elemental formula.
Interactive Data Table: Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₅H₁₆FNO₂ | [M+H]⁺ | 262.1238 |
| C₁₅H₁₆FNO₂ | [M+Na]⁺ | 284.1057 |
The experimental determination of the exact mass via HRMS would be a critical step in the definitive characterization of this compound, providing strong evidence for its elemental composition and complementing the structural information obtained from NMR and IR spectroscopy.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for the structural confirmation of synthesized organic molecules. In the analysis of this compound (Molecular Weight: 261.29 g/mol , Molecular Formula: C₁₅H₁₆FNO₂), electron impact (EI) ionization would lead to the formation of a molecular ion (M⁺˙) at an m/z (mass-to-charge ratio) of approximately 261. The subsequent fragmentation of this molecular ion provides a unique fingerprint that confirms the compound's structure.
The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the most probable cleavage occurs at the benzylic C-N bond, which is inherently labile. This cleavage can result in two primary fragment ions:
The 4-fluorobenzyl cation: This fragment, [C₇H₆F]⁺, is stabilized by the aromatic ring and would produce a prominent peak at m/z 109 .
The 3,4-dimethoxyaniline (B48930) radical cation: This fragment, [C₈H₁₀NO₂]⁺˙, would result in a peak at m/z 152 .
Further fragmentation of the 3,4-dimethoxyphenyl portion can occur through the loss of methyl radicals (•CH₃) from the methoxy groups, leading to ions at m/z 137 (loss of one CH₃) and subsequent loss of carbon monoxide (CO) to yield further fragments. The predicted fragmentation data is crucial for confirming the identity of the molecule in complex matrices.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound This table is interactive. Click on the headers to sort the data.
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 261 | [C₁₅H₁₆FNO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 152 | [C₈H₁₀NO₂]⁺˙ | Cleavage of the benzylic C-N bond |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and other impurities, thereby allowing for its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. spectraresearch.com A reverse-phase HPLC (RP-HPLC) method would be highly effective for assessing the purity of this compound. sielc.com
The separation would be based on the compound's polarity. Using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, the compound would be retained and then eluted by gradually increasing the mobile phase's organic content. This technique allows for the separation of closely related impurities, with detection typically performed using a UV-Vis detector set to a wavelength where the aromatic rings show maximum absorbance.
Table 2: Typical HPLC Parameters for Analysis of this compound This table is interactive. Users can modify values to see how parameters might be adjusted.
| Parameter | Value |
|---|---|
| Column | C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port. spectraresearch.com To overcome this, chemical derivatization is employed. jfda-online.com
The secondary amine group (-NH-) in the molecule can be reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile silyl (B83357) or acyl derivative. researchgate.net This derivative is then readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer provides mass-to-charge ratio data, allowing for both identification and quantification. This method offers high sensitivity and the structural confirmation capabilities of mass spectrometry.
Surface and Solid-State Characterization Methods for Organic Materials
Investigating the surface and solid-state properties of organic compounds is vital for applications in materials science, such as in the development of organic thin films or coatings.
Secondary Ion Mass Spectrometry (SIMS) for Molecular Surface Analysis
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of providing detailed chemical information about the uppermost atomic or molecular layers of a solid material. nih.govhidenanalytical.com In the context of this compound, static SIMS (S-SIMS) would be used to analyze the surface of a thin film or crystal of the compound.
In S-SIMS, a low-dose primary ion beam sputters the surface, causing the ejection of secondary ions, including intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻) and characteristic fragments. chimia.ch This analysis provides an elemental and molecular fingerprint of the surface, making it exceptionally useful for:
Confirming the presence of the compound on a substrate.
Detecting surface contamination with very high sensitivity.
Mapping the lateral distribution of the compound on a surface.
The resulting mass spectrum from the outermost monolayer would reveal the molecular integrity of the compound at the surface.
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique used to visualize and measure the surface topography of materials at the nanoscale. azom.com It does not require the sample to be conductive and can be operated in various environments. For this compound, AFM can be used to characterize the morphology of thin films prepared by methods such as spin-coating or thermal evaporation. spectraresearch.comoxinst.com
By scanning a sharp tip attached to a cantilever across the sample surface, a 3D topographical map is generated. This analysis provides quantitative data on key surface parameters.
Table 3: Surface Parameters Obtainable from AFM Analysis This table is interactive. Hover over a parameter for a brief description.
| Parameter | Description | Typical Application |
|---|---|---|
| Surface Roughness | Quantifies the fine-scale variations in the height of the surface. | Quality control of thin films for electronic devices. |
| Grain Size and Shape | Measures the dimensions and morphology of crystalline or amorphous domains. | Understanding film growth mechanisms and properties. |
| Film Thickness | Can determine the height of film features or step heights. | Verifying deposition processes. |
| Defect Analysis | Identifies surface defects such as pinholes, cracks, or aggregates. | Assessing film integrity and potential failure points. |
This detailed characterization is essential for understanding how processing conditions affect the final material properties and performance.
X-ray Diffraction (XRD) for Crystallinity and Structural Transformations
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray diffraction (XRD) data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and potential for structural transformations or polymorphism is not publicly available at this time.
While XRD is a fundamental technique for determining the solid-state structure and crystallinity of a compound, no published studies appear to have performed this analysis on this compound. Such an analysis would be necessary to definitively characterize its crystalline nature and explore whether it can exist in multiple crystalline forms (polymorphs), which could influence its physical properties.
Without experimental diffraction data, it is not possible to provide a data table of its crystallographic parameters or discuss any observed structural changes under different conditions.
Computational and Theoretical Investigations into Molecular Structure and Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline. These methods provide a quantitative description of the molecule's orbitals and charge distribution.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By focusing on the electron density, DFT calculations can accurately predict molecular geometries and energies. For this compound, DFT studies, often using basis sets like 6-311G(d,p), would elucidate bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule in its ground state.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.govnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethoxyaniline (B48930) moiety, due to the electron-donating nature of the methoxy (B1213986) groups and the nitrogen atom. Conversely, the LUMO is likely to be distributed over the 4-fluorobenzyl ring, influenced by the electronegative fluorine atom. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |
| Energy Gap | ΔE | 4.65 |
| Ionization Potential | I | 5.85 |
| Electron Affinity | A | 1.20 |
| Global Hardness | η | 2.325 |
| Chemical Potential | μ | -3.525 |
| Global Electrophilicity Index | ω | 2.67 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic amines.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govejosat.com.tr The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwalisongo.ac.id
For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine linkage, as well as on the electronegative fluorine atom. These areas represent the most probable sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms, particularly the amine hydrogen, making it a potential site for nucleophilic interaction.
Semiempirical methods, such as PM3 (Parametric Model 3) and AM1 (Austin Model 1), offer a computationally less intensive alternative to ab initio methods like DFT for calculating electronic properties. uni-muenchen.de These methods simplify the Hartree-Fock approach by using empirical parameters derived from experimental data. uni-muenchen.de They are particularly useful for larger molecules where more rigorous calculations would be prohibitively time-consuming. These methods can be employed to calculate properties like heats of formation, dipole moments, and electronic spectra. While generally less accurate than DFT for geometries and energies, they can provide valuable qualitative insights into the electronic structure of this compound.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Conformational Analysis and Rotational Barriers
The orientation of the 4-fluorobenzyl and 3,4-dimethoxyphenyl groups relative to the central amine linkage is determined by a balance of steric hindrance and electronic effects. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring of the dimethoxyaniline moiety, which favors a more planar arrangement. However, steric repulsion between the hydrogen on the amine and the ortho hydrogens on the aromatic rings can lead to a non-planar conformation.
Computational studies can quantify the rotational barriers around the C-N bonds. nih.gov For the N-C(aryl) bond of the dimethoxyaniline group, the barrier to rotation is expected to be influenced by the degree of π-bond character, which is enhanced by the electron-donating methoxy groups. The rotational barrier around the N-CH₂ bond of the benzyl (B1604629) group will also be influenced by steric interactions between the two bulky aromatic systems. These computational analyses help to identify the most stable, low-energy conformation of the molecule.
Substituent Effects on Aromatic Amines and Derivatives
The electronic and reactive properties of aromatic amines are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the interplay between the electron-donating methoxy groups and the electron-withdrawing fluoro group governs its molecular structure and reactivity.
Influence of Methoxy and Fluoro Substituents on Electronic Properties (e.g., Ionization Potential)
Computational studies on substituted anilines have provided significant insights into the effects of various functional groups on their electronic properties. The methoxy group (-OCH₃) is generally considered an activating group. Through the resonance effect, its lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This donation of electron density to the π-system of the benzene (B151609) ring generally leads to a decrease in the ionization potential of the molecule, as the highest occupied molecular orbital (HOMO) is destabilized (raised in energy). Conversely, the methoxy group also exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but the resonance effect is typically dominant in influencing the electronic properties of the aromatic system.
On the other hand, the fluoro substituent (-F) is a deactivating group. While it does possess a weak electron-donating resonance effect (+R) due to its lone pairs, this is significantly outweighed by its strong electron-withdrawing inductive effect (-I) owing to the high electronegativity of fluorine. This strong inductive effect leads to a general decrease in electron density across the aromatic ring and a stabilization (lowering in energy) of the molecular orbitals. Consequently, the presence of a fluorine atom is expected to increase the ionization potential of an aromatic amine.
Correlation with Hammett Sigma Constants and pKa Values
The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using Hammett sigma (σ) constants. These constants are derived from the dissociation of benzoic acid derivatives and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
The pKa of an amine is a measure of the acidity of its conjugate acid and, consequently, the basicity of the amine itself. A lower pKa value corresponds to a weaker base. The basicity of aromatic amines is highly sensitive to the electronic effects of ring substituents. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa of its conjugate acid. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its basicity and lowering the pKa.
Computational studies have demonstrated excellent linear relationships between Hammett constants and various calculated electronic parameters of substituted anilines, such as electrostatic potentials and local ionization energies. researchgate.net These correlations underscore the predictive power of Hammett constants in estimating the electronic properties and, by extension, the reactivity of substituted aromatic amines. For instance, a strong correlation between oxidation potential and Hammett constants has been observed for substituted anilines. rsc.org
The substituents in this compound have distinct Hammett constants that reflect their electronic influence.
Hammett Sigma (σ) Constants for Relevant Substituents
| Substituent | σmeta | σpara |
|---|---|---|
| -OCH₃ | +0.12 | -0.27 |
| -F | +0.34 | +0.06 |
The pKa values of substituted anilines also show a clear trend with the electronic nature of the substituents.
Experimental pKa Values of Selected Substituted Anilinium Ions
| Substituent | pKa |
|---|---|
| -H (Aniline) | 4.63 |
| 4-OCH₃ | 5.34 |
| 3,4-(OCH₃)₂ | 5.45 |
| 4-F | 4.65 |
The two methoxy groups at the 3 and 4 positions of the aniline (B41778) ring in this compound are expected to increase the basicity of the nitrogen atom compared to unsubstituted aniline. The fluoro group on the benzyl ring has a more distant, and therefore weaker, inductive effect on the aniline nitrogen. Computational models have been developed to accurately predict the pKa values of substituted anilines by considering these substituent effects. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a comprehensive picture of the reaction pathway.
Transition State Analysis and Reaction Free Energy Calculations
The formation of this compound typically proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 mechanism, where 3,4-dimethoxyaniline acts as the nucleophile and 4-fluorobenzyl halide is the electrophile. Computational analysis of Sₙ2 reactions allows for the detailed characterization of the transition state and the calculation of the activation energy barrier. researchgate.netmdpi.com
Transition State Analysis: In the Sₙ2 reaction for the synthesis of this compound, the nitrogen atom of the aniline attacks the benzylic carbon of the 4-fluorobenzyl halide, leading to the displacement of the halide leaving group. A transition state is a high-energy, transient species along the reaction coordinate that represents the energy maximum. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of this transition state. sciforum.net The transition state for this reaction would feature a partially formed N-C bond and a partially broken C-halide bond.
Formation of the reactant complex: The aniline and benzyl halide molecules approach each other to form a pre-reaction complex.
Activation to the transition state: The reactant complex overcomes the activation energy barrier to reach the transition state.
Formation of the product complex: The transition state collapses to a post-reaction complex of the product and the leaving group.
Separation of products: The final products move apart.
Synthetic Applications and Derivatization Strategies of N 4 Fluorobenzyl 3,4 Dimethoxyaniline
N-(4-Fluorobenzyl)-3,4-dimethoxyaniline as a Key Synthetic Intermediate
The chemical structure of this compound, with its nucleophilic secondary amine and activated aromatic ring, makes it an ideal starting material for the synthesis of more complex molecules. The presence of the 4-fluorobenzyl group can influence the electronic properties and biological activity of the resulting derivatives, while the dimethoxy aniline (B41778) moiety provides a handle for further functionalization.
Formation of N,N-Disubstituted Derivatives (e.g., N,N-Disubstituted-4-arylthiazole-2-methylamine Derivatives)
This compound can be readily N-alkylated or N-acylated to form a variety of N,N-disubstituted derivatives. A notable application is in the synthesis of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives. These compounds can be prepared through a multi-step sequence. First, the secondary amine of this compound can be reacted with a suitable electrophile, such as 2-chloro-N-(4-arylthiazol-2-yl)acetamide, to introduce the thiazole (B1198619) moiety. Subsequent reduction of the amide carbonyl group would yield the desired N,N-disubstituted-4-arylthiazole-2-methylamine. The general synthetic approach is outlined below:
Table 1: Proposed Synthesis of a N,N-Disubstituted-4-arylthiazole-2-methylamine Derivative
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, 2-Chloroacetyl chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 2-Chloro-N-(4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)acetamide |
| 2 | 2-Chloro-N-(4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)acetamide, 4-Aryl-2-aminothiazole | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-(4-Fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-(4-arylthiazol-2-ylamino)acetamide |
| 3 | N-(4-Fluorobenzyl)-N-(3,4-dimethoxyphenyl)-2-(4-arylthiazol-2-ylamino)acetamide | Reducing agent (e.g., LiAlH4), Solvent (e.g., THF) | N-(4-Fluorobenzyl)-N-((4-arylthiazol-2-yl)methyl)-3,4-dimethoxyaniline |
Incorporation into Novel Heterocyclic Systems (e.g., Substituted Benzoxazines, Quinolines)
The aniline moiety of this compound serves as a precursor for the construction of various heterocyclic systems.
Substituted Benzoxazines: Benzoxazines can be synthesized via a Mannich-type condensation reaction involving a phenol, a primary amine, and formaldehyde. In a variation of this, this compound could potentially be used in reactions with ortho-hydroxybenzyl alcohols or their equivalents, leading to the formation of substituted benzoxazines. The reaction would involve the cyclization of an intermediate formed by the condensation of the aniline nitrogen with a suitable precursor.
Substituted Quinolines: The Friedländer synthesis is a classic method for preparing quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgnih.govresearchgate.netnih.gov While this compound itself is not a direct precursor for the classic Friedländer synthesis, its derivatives could be. For instance, functionalization of the aniline ring to introduce an ortho-amino or ortho-carbonyl group would render it a suitable substrate for this cyclization reaction.
Development of Complex Organic Molecules
The unique combination of functionalities in this compound makes it a valuable starting point for the development of complex organic molecules with potential applications in materials science and chemical research.
Design and Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymers)
Liquid Crystals: The rigid aromatic core and the potential for introducing long alkyl chains make aniline derivatives interesting candidates for liquid crystal synthesis. researchgate.netnih.govresearchgate.netcolorado.edu By acylating the nitrogen atom of this compound with a long-chain carboxylic acid, it may be possible to induce mesogenic properties. The fluorobenzyl and dimethoxy groups would influence the polarity and intermolecular interactions, which are critical for liquid crystalline behavior.
Polymers: Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. rsc.orgnih.govnih.gov this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The resulting polymer would have a unique structure with pendant fluorobenzyl and dimethoxy groups, which could impart specific solubility, thermal, and electronic properties to the material. For instance, polymerization could be achieved through oxidative coupling of the aniline rings. nih.govnih.gov
Construction of Specific Scaffolds for Chemical Research
The N-benzylaniline scaffold is a recognized "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. researchgate.netbohrium.comnih.gov A notable example is the core structure of the anticancer drug imatinib. researchgate.net By using this compound as a starting point, chemists can synthesize a variety of molecules with this core scaffold. The term "scaffold hopping" refers to the strategy of modifying a known active scaffold to discover new compounds with improved properties. researchgate.netbohrium.comnih.govnamiki-s.co.jpbhsai.org Research on the closely related N-benzyl-3,4,5-trimethoxyaniline has demonstrated the utility of this approach in generating novel anticancer agents. researchgate.netbohrium.comnih.gov
Table 2: Example of Scaffold Hopping from an N-Benzylaniline Derivative
| Starting Scaffold | Modification Strategy | Resulting Scaffold | Potential Application |
| This compound | Intramolecular cyclization reactions | Fused heterocyclic systems (e.g., dihydroquinolines, acridines) | Medicinal chemistry, probe discovery |
| This compound | Cross-coupling reactions on the aromatic rings | Biaryl derivatives | Materials science, ligand design |
Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner. cam.ac.ukacs.orgnih.govnih.govmdpi.com this compound is an excellent building block for DOS due to its multiple points of diversification. The secondary amine can be reacted with a variety of electrophiles, and the aromatic rings can be functionalized through electrophilic substitution or cross-coupling reactions.
By systematically varying the reactants at these positions, large combinatorial libraries of related compounds can be generated. acs.orgnih.govmdpi.comresearchgate.net This approach is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships. For example, a library could be constructed by reacting this compound with a set of different acid chlorides to create a library of amides, and then further reacting these with another set of reagents to introduce diversity at another position.
Future Directions in N 4 Fluorobenzyl 3,4 Dimethoxyaniline Research
Exploration of Novel and Greener Synthetic Pathways
The traditional synthesis of N-aryl benzylamines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and efficient synthetic routes to N-(4-Fluorobenzyl)-3,4-dimethoxyaniline.
Photocatalytic Methods: Visible-light photoredox catalysis is a promising green chemistry approach for the synthesis of N-aryl amines. rsc.orgresearchgate.net This method can facilitate the dehydrogenation of allylic amines to form N-aryl amines under mild conditions. rsc.orgresearchgate.net The application of this strategy to the synthesis of this compound could offer a more sustainable alternative to traditional methods.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce waste for a variety of organic transformations, including the synthesis of N-benzyl fulleropyrrolidines and quinoxaline (B1680401) derivatives. rsc.orgudayton.edursc.org The use of microwave irradiation in the synthesis of this compound could lead to more efficient and environmentally friendly processes. mdpi.comresearchgate.net
Catalytic N-Alkylation: The development of novel catalysts for the N-alkylation of anilines with alcohols offers a greener alternative to the use of alkyl halides. organic-chemistry.orgnih.gov Research into efficient and selective catalysts, such as those based on manganese pincer complexes, could provide a direct and atom-economical route to this compound from 3,4-dimethoxyaniline (B48930) and 4-fluorobenzyl alcohol. nih.gov
Table 1: Comparison of Potential Greener Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Photocatalytic Dehydrogenation | Mild reaction conditions, use of visible light as a renewable energy source. rsc.org | Development of efficient photocatalysts and optimization of reaction conditions for high selectivity. rsc.orgresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. rsc.orgudayton.edu | Optimization of microwave parameters and exploration of catalyst-free conditions. rsc.orgmdpi.com |
| Catalytic N-Alkylation with Alcohols | High atom economy, avoidance of toxic alkylating agents. organic-chemistry.orgnih.gov | Design of highly active and selective catalysts, expansion of substrate scope. nih.gov |
Advanced Mechanistic Investigations of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones.
Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.net Such studies can be applied to elucidate the mechanism of N-alkylation of 3,4-dimethoxyaniline, helping to rationalize reactivity and selectivity. researchgate.net
Kinetic and Spectroscopic Analysis: In-depth kinetic studies, coupled with spectroscopic techniques such as in-situ NMR and FTIR, can be employed to monitor reaction progress, identify key intermediates, and determine rate-limiting steps. This experimental data can validate and refine computational models of the reaction mechanism.
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating detailed mechanistic studies. Flow chemistry can also enable the safe handling of reactive intermediates and improve the scalability of synthetic processes.
Rational Design of Derivatives for Targeted Chemical Applications
The this compound scaffold presents numerous opportunities for the rational design of new derivatives with specific chemical and physical properties for various applications.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on both the aniline (B41778) and benzyl (B1604629) rings, it will be possible to establish clear structure-activity relationships. nih.govrsc.orgresearchgate.net For instance, the introduction of different electron-withdrawing or electron-donating groups could modulate the electronic properties and, consequently, the reactivity and potential applications of the molecule. nih.gov
Bioisosteric Replacement: The aniline moiety, while a common feature in many functional molecules, can sometimes be associated with metabolic instability or toxicity in biological systems. cresset-group.com Future research could explore the replacement of the aniline group with bioisosteres to improve the pharmacological profile of derivatives intended for biological applications. cresset-group.com
Design for Materials Science: The unique combination of a fluorinated ring and a dimethoxy-substituted aniline suggests that derivatives of this compound could be explored as building blocks for novel organic materials. For example, by incorporating polymerizable groups or moieties that promote self-assembly, new materials with interesting optical or electronic properties could be developed.
Table 2: Potential Applications for Designed Derivatives
| Application Area | Design Strategy | Desired Properties |
|---|---|---|
| Medicinal Chemistry | Introduction of pharmacophoric groups, bioisosteric replacement of the aniline moiety. cresset-group.com | Enhanced biological activity, improved metabolic stability, reduced toxicity. cresset-group.com |
| Organic Electronics | Incorporation of extended π-conjugated systems, electron-donating/accepting groups. | Tunable photophysical properties, suitable energy levels for charge transport. |
| Fluorescent Probes | Attachment of fluorophores or environmentally sensitive groups. | High quantum yield, sensitivity to specific analytes or environmental changes. |
Integration with Machine Learning and Big Data in Material Science Research
The fields of machine learning and big data are set to revolutionize chemical research, from the prediction of reaction outcomes to the discovery of new materials with desired properties.
Materials Discovery: By analyzing vast databases of chemical structures and their properties, machine learning models can identify new derivatives of this compound with a high probability of possessing desired characteristics for applications in material science. advancedsciencenews.comnih.govmdpi.com This data-driven approach can accelerate the discovery of novel materials with tailored electronic, optical, or thermal properties. nih.govarxiv.org
Big Data Analysis: The generation of large datasets from high-throughput screening and computational chemistry provides a wealth of information that can be mined using big data analytics. nih.gov By identifying patterns and correlations within this data, researchers can gain a deeper understanding of structure-property relationships and guide the design of next-generation materials based on the this compound scaffold. nih.gov
Q & A
Basic: What are the common synthetic routes for N-(4-Fluorobenzyl)-3,4-dimethoxyaniline, and how can its purity be validated?
Answer:
this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a derivative of this compound was prepared by reacting 3,4-dimethoxyaniline with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C . Purity validation requires multi-technique characterization:
- 1H/13C-NMR to confirm substitution patterns (e.g., methoxy and fluorobenzyl groups).
- HRMS for molecular ion verification (e.g., [M + Na]+ peaks).
- HPLC with UV detection (≥95% purity threshold) .
Basic: What structural features of this compound influence its reactivity in organic synthesis?
Answer:
Key structural determinants include:
- Electron-donating methoxy groups : Enhance aromatic ring electron density, directing electrophilic substitution to the para position.
- Fluorobenzyl moiety : Introduces steric hindrance and modulates electronic properties via the electron-withdrawing fluorine atom.
- Primary amine : Enables Schiff base formation or amidation.
Comparative studies show that bromine substitution (e.g., in 3,4-dibromo analogs) increases electrophilicity, while methyl groups reduce reactivity .
Advanced: How can orthogonal experimental design optimize the synthesis of derivatives from this compound?
Answer:
A three-factor, three-level orthogonal design can systematically optimize reaction parameters:
- Factors : Temperature (e.g., 60–80°C), reaction time (2–4 hours), and molar ratios (e.g., 1:3:4 for amine:epoxide:crosslinker).
- Response variables : Yield, purity (HPLC), and byproduct formation.
For example, a study on epoxy curing agents achieved optimal conditions at 65°C, 2.5-hour reaction time, and a 1:3:4 ratio, maximizing yield (71.6%) and minimizing impurities .
Advanced: How do protecting groups (e.g., acetyl vs. trifluoroacetyl) affect the electrochemical oxidation potential of 3,4-dimethoxyaniline derivatives?
Answer:
Electron-withdrawing groups (e.g., trifluoroacetyl) increase the oxidation potential (EOx) by destabilizing the cationic intermediate. For 3,4-dimethoxyaniline, trifluoroacetyl protection raises EOx by ~150 mV compared to acetyl groups. This is critical in designing redox-active compounds for applications like sensors or conductive polymers .
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?
Answer:
Discrepancies in bioactivity (e.g., variable IC50 values) may arise from:
- Structural isomerism : Ensure regiochemical purity (e.g., para vs. ortho substitution) via NOESY NMR.
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% H2O) for assays.
- Receptor polymorphism : Validate target specificity using CRISPR-edited cell lines.
Case studies on thiazole derivatives highlight the importance of substituent positioning (e.g., bromophenyl vs. dimethylisoxazole) in CETP inhibition .
Advanced: How does the electronic nature of substituents on the fluorobenzyl group modulate biological activity?
Answer:
- Electron-withdrawing groups (e.g., -NO2) : Enhance binding to hydrophobic pockets in enzymes (e.g., CETP inhibitors).
- Electron-donating groups (e.g., -OCH3) : Improve solubility but may reduce target affinity.
For instance, a 4-fluorobenzyl-thiazole derivative showed 71.6% yield and potent bioactivity, while bulkier substituents (e.g., 3,5-dimethylisoxazole) reduced yield to 51.6% but improved selectivity .
Methodological: What spectroscopic techniques are critical for analyzing dynamic molecular interactions of this compound?
Answer:
- VT-NMR (Variable Temperature NMR) : Probes conformational changes (e.g., rotamer equilibria of the fluorobenzyl group).
- 2D-COSY/HSQC : Resolves overlapping signals in crowded aromatic regions.
- Fluorescence quenching assays : Monitor binding interactions with biomolecules (e.g., serum albumin) .
Methodological: How can computational modeling predict the stability of Schiff base derivatives of this compound?
Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess steric/electronic effects.
- Molecular docking (AutoDock Vina) : Predict binding modes to biological targets (e.g., CETP).
- Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures .
Emerging Research: What is the role of this compound in synthesizing antioxidants or anti-inflammatory agents?
Answer:
Schiff base derivatives of this compound exhibit radical scavenging activity (IC50 ~10–50 μM in DPPH assays). The methoxy groups donate electrons to stabilize radical intermediates, while the fluorobenzyl moiety enhances lipophilicity for membrane penetration .
Emerging Research: Can this compound serve as a precursor for photoactive materials?
Answer:
Yes. Its extended π-system and redox-active amine enable applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
